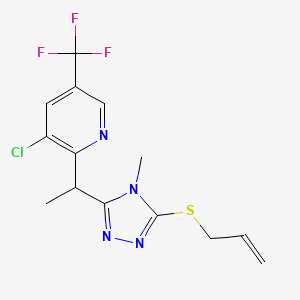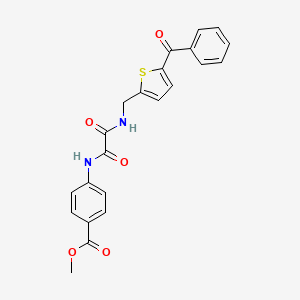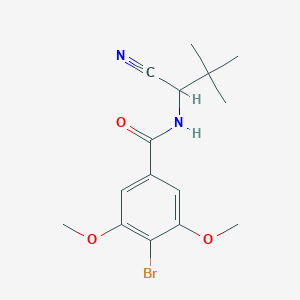![molecular formula C21H21N3O4S B2748223 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide CAS No. 688054-53-7](/img/structure/B2748223.png)
4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazolin, which is a type of heterocyclic compound. Quinazolines and their derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
Based on the name, this compound likely contains a quinazoline core, which is a bicyclic system containing two nitrogen atoms, and a dioxolo ring, which is a type of ether. The phenethylbutanamide group would be a side chain attached to the main ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Factors such as solubility, melting point, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
Some compounds related to the chemical structure of interest have been evaluated for their affinity at specific receptors and for pharmacological profiles. For instance, compounds within the quinazoline and triazoloquinazoline families have been studied for their potential as AMPA receptor antagonists, showing significant effects in pharmacological assays, including anticonvulsant properties (Catarzi et al., 2010). This suggests that similar compounds, including the one , could be explored for neurological applications, particularly in modulating synaptic transmission and neuronal excitability.
Antimicrobial and Antioxidant Potential
The synthesis and evaluation of novel quinazoline derivatives have shown promising results in antimicrobial and antioxidant activities. For example, new quinazolinone derivatives have been identified with potent inhibitory action against bacterial strains and profound antioxidant potential (Kumar et al., 2011). This indicates that the compound could potentially be applied in the development of new antibacterial agents or antioxidants.
Synthesis and Chemical Properties
Research on quinazoline derivatives has also focused on their synthesis and the exploration of their chemical properties. Studies have outlined methods for synthesizing various quinazoline compounds, revealing insights into their structural characteristics and potential chemical reactivity (Bodtke et al., 2007). Such research underscores the importance of understanding the chemical behavior of these compounds, which could lead to the identification of novel applications in chemical synthesis and drug design.
Agricultural Applications
There has been exploration into the antimicrobial properties of quinazoline derivatives against phytopathogenic bacteria and fungi, indicating their potential as agricultural bactericides. For instance, novel quinazolin-4-one derivatives have been evaluated for their inhibition activities against phytopathogenic bacteria, showcasing significant inhibitory effects (Du et al., 2018). This suggests that compounds with similar structures could be developed into effective agents for crop protection and management of plant diseases.
Wirkmechanismus
Target of Action
The primary target of this compound is DNA gyrases , including DNA topoisomerases . These enzymes are essential for DNA replication, transcription, and repair, making them a common target for antibacterial agents .
Mode of Action
The compound interacts with its targets by inhibiting the activity of DNA gyrases and topoisomerases . This inhibition prevents the unwinding of DNA strands, which is necessary for DNA replication and transcription. As a result, the bacterial cell cannot replicate or express its genes properly, leading to cell death .
Biochemical Pathways
The affected pathway is the DNA replication and transcription pathway in bacteria . By inhibiting DNA gyrases and topoisomerases, the compound disrupts these pathways, preventing the bacteria from replicating and expressing their genes . This leads to the death of the bacterial cells .
Pharmacokinetics
Similar compounds, such as oxolinic acid, are soluble in 05 M NaOH , suggesting that this compound may also have good solubility in alkaline conditions This could potentially enhance its bioavailability
Result of Action
The result of the compound’s action is the death of bacterial cells . By inhibiting DNA gyrases and topoisomerases, the compound prevents the bacteria from replicating and expressing their genes, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in alkaline conditions suggests that its efficacy may be enhanced in such environments . Additionally, the compound’s stability could be affected by factors such as temperature and pH, although further studies are needed to confirm this.
Safety and Hazards
Zukünftige Richtungen
The study of quinazoline derivatives is a rich field with many potential directions for future research, given their wide range of biological activities. Potential areas of interest could include the synthesis of new derivatives, the investigation of their biological activities, and their potential applications in medicine .
Eigenschaften
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-19(22-9-8-14-5-2-1-3-6-14)7-4-10-24-20(26)15-11-17-18(28-13-27-17)12-16(15)23-21(24)29/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,25)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGRXVQMHPHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

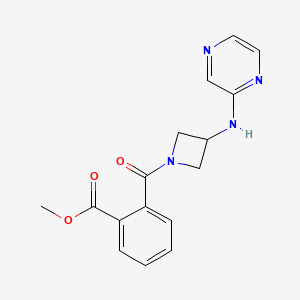
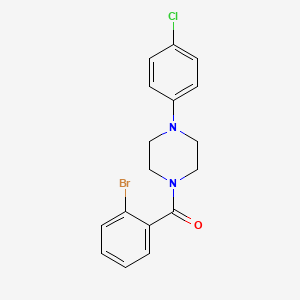

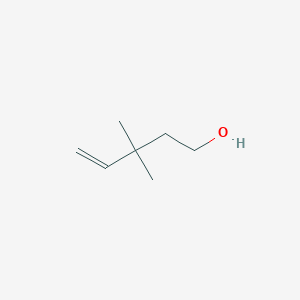
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2748149.png)
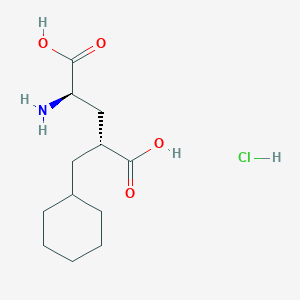


![N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/no-structure.png)

